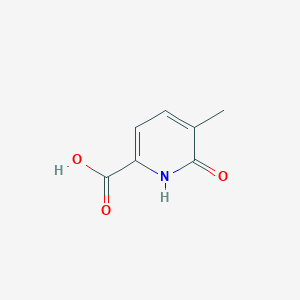

Ácido 5-metil-6-oxo-1,6-dihidropiridina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

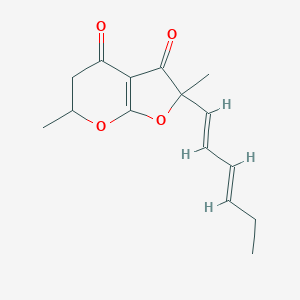

Introduction "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" is a chemical compound that belongs to the dihydropyridine class. Dihydropyridines are characterized by their pyridine structure and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis The synthesis of dihydropyridine derivatives often involves reactions under specific conditions. For example, Romo et al. (2021) described the synthesis of a related compound, 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation, yielding a 76% product yield (Romo et al., 2021).

Molecular Structure Analysis The molecular structure of dihydropyridine derivatives has been a subject of investigation. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the structural versatility of these compounds (Baškovč et al., 2012).

Chemical Reactions and Properties The chemical properties of dihydropyridines include their ability to participate in various chemical reactions. For example, Talma et al. (1985) explored the use of dihydropyridines for enantioselective reductions in synthetic chemistry (Talma et al., 1985).

Physical Properties Analysis The physical properties, such as solubility and melting point, are crucial for understanding the behavior of these compounds in different environments. Specific studies focusing on the physical properties of "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" were not found, but these properties are generally deduced from related compounds in the dihydropyridine class.

Chemical Properties Analysis The chemical properties, including reactivity and stability, are significant for the practical application of these compounds. Studies like that of Khanina and Dubur (1982), which investigated the oxidation of dihydropyridine derivatives, provide insights into the chemical behavior of these molecules (Khanina & Dubur, 1982).

Aplicaciones Científicas De Investigación

Síntesis de nuevos herbicidas

Ácido 6-hidroxi-5-metilpicolínico: sirve como precursor en la síntesis de nuevos herbicidas. Los investigadores han diseñado y sintetizado compuestos picolinato utilizando esqueletos estructurales similares a este ácido, que exhiben una potente actividad herbicida . Estos compuestos se prueban contra el crecimiento de las raíces de Arabidopsis thaliana, y algunos muestran una mejor actividad herbicida post-emergencia que los herbicidas comerciales a ciertas dosis, a la vez que son seguros para cultivos como el maíz, el trigo y el sorgo .

Desarrollo de auxinas sintéticas

La estructura del compuesto se utiliza en el desarrollo de auxinas sintéticas, una clase de hormonas vegetales que regulan el crecimiento. Modificando el marco del ácido picolínico, los científicos han creado compuestos que imitan la acción de las auxinas naturales, lo que ha llevado a avances en las prácticas agrícolas .

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .

Mode of Action

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd .

Biochemical Pathways

The compound’s action on the hUP1 enzyme affects the biochemical pathways involving Urd. As Urd is a natural pyrimidine nucleoside, it participates in cellular processes like RNA synthesis .

Result of Action

The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .

Action Environment

Propiedades

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYNYEHQYYKGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556367 |

Source

|

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115185-79-0 |

Source

|

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)